molecular formula C10H10N2O3 B8096712 Methyl 6-methoxy-1H-indazole-5-carboxylate

Methyl 6-methoxy-1H-indazole-5-carboxylate

Cat. No.: B8096712
M. Wt: 206.20 g/mol
InChI Key: QBBCQBRLWUNSEJ-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-indazole-5-carboxylate: is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds that have significant biological and pharmaceutical importance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-1H-indazole-5-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available starting materials such as indazole and methanol.

  • Reaction Conditions: The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the methoxy group to a hydroxyl group.

  • Reduction: Reduction reactions can reduce the carboxylate group to an alcohol.

  • Substitution: Substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: Formation of Methyl 6-hydroxy-1H-indazole-5-carboxylate.

  • Reduction: Formation of Methyl 6-methoxy-1H-indazole-5-hydroxymethyl.

  • Substitution: Formation of various substituted indazoles depending on the reagent used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 6-methoxy-1H-indazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 6-methoxy-1H-indazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

  • Methyl 1H-indazole-5-carboxylate: Similar structure but lacks the methoxy group at the 6-position.

  • Methyl 6-hydroxy-1H-indazole-5-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

  • Methyl 6-methoxy-1H-benzimidazole-5-carboxylate: Similar structure but with a benzimidazole core instead of an indazole core.

Uniqueness: Methyl 6-methoxy-1H-indazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 6-methoxy-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-8-6(5-11-12-8)3-7(9)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBCQBRLWUNSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NNC2=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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